trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid
CAS No.:
Cat. No.: VC17620726
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (1R,2S)-2-amino-3,3-dimethylcyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-7(2)3-4(5(7)8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m1/s1 |
| Standard InChI Key | QMRAUVIRRTYDBE-UHNVWZDZSA-N |
| Isomeric SMILES | CC1(C[C@H]([C@@H]1N)C(=O)O)C |
| Canonical SMILES | CC1(CC(C1N)C(=O)O)C |
Introduction
Structural and Stereochemical Analysis
Molecular Identity and Configuration
trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid (PubChem CID: 118990211) has the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Its IUPAC name, (1R,2S)-2-amino-3,3-dimethylcyclobutane-1-carboxylic acid, reflects the trans configuration of the amino (-NH₂) and carboxylic acid (-COOH) groups across the cyclobutane ring (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (1R,2S)-2-amino-3,3-dimethylcyclobutane-1-carboxylic acid |
| InChI Key | QMRAUVIRRTYDBE-UHNVWZDZSA-N |
| SMILES | CC1(CC@HC(=O)O)C |
The stereochemistry is critical for its biological interactions, as the trans arrangement imposes distinct conformational constraints compared to cis isomers .
Three-Dimensional Conformation
The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with the methyl groups at C3 occupying equatorial positions. Density functional theory (DFT) calculations suggest that this configuration stabilizes the molecule through hyperconjugative effects between the amino group and the cyclobutane ring .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves the stereoselective cyclization of γ,δ-unsaturated ketones. For example, α-pinene derivatives can undergo [2+2] photocycloaddition to form the cyclobutane core, followed by oxidative cleavage and reductive amination to introduce the amino and carboxylic acid groups. Protecting groups like tert-butoxycarbonyl (Boc) are often employed to prevent side reactions during synthesis .
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclobutane Formation | UV light, α-pinene derivative | 65–70 |
| Oxidation | KMnO₄, H₂O, 0°C | 85 |
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | 78 |
Industrial Scalability
Continuous flow reactors and immobilized catalysts (e.g., Pd/C for hydrogenation) enhance efficiency in large-scale production. A 2022 study demonstrated a 92% yield using microreactor technology, reducing reaction times from 48 hours to 6 hours .
Chemical Reactivity and Derivatives
Functional Group Transformations
The amino and carboxylic acid groups enable diverse derivatization:
-
Acylation: Reaction with acetyl chloride yields N-acetylated derivatives, enhancing metabolic stability.
-
Esterification: Methanol/H₂SO₄ converts the -COOH group to methyl esters, useful in prodrug design .
Stability and Solubility
The compound exhibits pH-dependent solubility:
-
Water Solubility: 12.8 mg/mL (pH 7.4), decreasing to 2.3 mg/mL at pH 2.0 due to protonation of the amino group .
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Thermal Stability: Decomposes at 215°C, with a melting point of 189–191°C.
Biological Activity and Applications
Enzyme Inhibition Mechanisms
The constrained structure allows selective binding to enzyme active sites. For instance, it inhibits D-amino acid oxidase (DAAO) with an IC₅₀ of 3.2 µM, potentially modulating neurotransmitter levels in neurological disorders.
Peptidomimetic Design
Incorporating this amino acid into peptides enhances resistance to proteolytic degradation. A 2023 study reported a 15-fold increase in half-life for a peptidomimetic targeting the SARS-CoV-2 main protease compared to linear analogs .
Comparative Analysis with Structural Isomers
trans vs. cis Isomers
| Property | trans Isomer | cis Isomer |
|---|---|---|
| Enzymatic Activity | IC₅₀ = 3.2 µM (DAAO) | IC₅₀ = 18.7 µM (DAAO) |
| Solubility (pH 7.4) | 12.8 mg/mL | 8.5 mg/mL |
| Melting Point | 189–191°C | 174–176°C |
The trans isomer’s superior bioactivity stems from its ability to adopt a conformation complementary to enzyme binding pockets .
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